molecular formula C4H8O4 B12412893 D-Erythrose-3-13C

D-Erythrose-3-13C

Cat. No.: B12412893
M. Wt: 121.10 g/mol
InChI Key: YTBSYETUWUMLBZ-UPJORRFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Erythrose-3-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of D-Erythrose. This compound is primarily used in scientific research as a tracer for studying metabolic pathways and protein dynamics due to its unique labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Erythrose-3-13C typically involves the selective incorporation of the carbon-13 isotope into the erythrose molecule. One common method is to use site-selectively 13C-enriched glucose as a precursor in bacterial expression systems. This approach allows for the incorporation of the carbon-13 isotope at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized reactors and purification systems to ensure the selective incorporation of the carbon-13 isotope and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

D-Erythrose-3-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Erythrose-3-13C is extensively used in scientific research, including:

Mechanism of Action

D-Erythrose-3-13C exerts its effects by serving as a labeled tracer in various biochemical processes. The carbon-13 isotope allows for the tracking of the compound through metabolic pathways using techniques such as NMR spectroscopy. This enables researchers to study specific molecular targets and pathways involved in the metabolism and dynamics of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • D-Erythrose-1-13C
  • D-Erythrose-2-13C
  • D-Erythrose-4-13C

Uniqueness

D-Erythrose-3-13C is unique due to its specific labeling at the third carbon position, which provides distinct advantages in studying certain metabolic pathways and protein dynamics. Compared to other labeled erythrose compounds, this compound offers more selective labeling for specific positions in amino acids, making it particularly useful in NMR spectroscopy studies .

Properties

Molecular Formula

C4H8O4

Molecular Weight

121.10 g/mol

IUPAC Name

(2R,3R)-2,3,4-trihydroxy(313C)butanal

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i4+1

InChI Key

YTBSYETUWUMLBZ-UPJORRFUSA-N

Isomeric SMILES

C([13C@H]([C@H](C=O)O)O)O

Canonical SMILES

C(C(C(C=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.